molecular formula C15H16Se B14429773 Benzene, 1,3,5-trimethyl-2-(phenylseleno)- CAS No. 83859-33-0

Benzene, 1,3,5-trimethyl-2-(phenylseleno)-

Cat. No.: B14429773
CAS No.: 83859-33-0
M. Wt: 275.26 g/mol
InChI Key: FCIBJNLIOPZWGO-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-trimethyl-2-(phenylseleno)-: is an organic compound that features a benzene ring substituted with three methyl groups and a phenylseleno group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-trimethyl-2-(phenylseleno)- typically involves the introduction of the phenylseleno group to a pre-formed 1,3,5-trimethylbenzene (mesitylene) molecule. One common method is through the use of organoselenium reagents in a substitution reaction. For example, phenylselenyl chloride can be used to introduce the phenylseleno group under mild conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylseleno group can undergo oxidation to form selenoxide, which can further participate in various chemical transformations.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups and the phenylseleno group can direct incoming electrophiles to specific positions on the benzene ring.

    Reduction: The phenylseleno group can be reduced to form the corresponding selenide.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Typical electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products:

    Oxidation: Selenoxides and other oxidized selenium-containing compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

    Reduction: Selenides and other reduced selenium-containing compounds.

Scientific Research Applications

Chemistry: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex selenium-containing compounds.

Biology and Medicine: Selenium-containing compounds are of interest in medicinal chemistry due to their potential antioxidant and anticancer properties. This compound could serve as a precursor for the synthesis of biologically active molecules.

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials that require specific aromatic and selenium-containing structures.

Mechanism of Action

The mechanism by which Benzene, 1,3,5-trimethyl-2-(phenylseleno)- exerts its effects largely depends on the chemical reactions it undergoes The phenylseleno group can participate in redox reactions, influencing the reactivity and stability of the compound

Comparison with Similar Compounds

    Mesitylene (1,3,5-trimethylbenzene): Lacks the phenylseleno group but shares the same methyl-substituted benzene ring.

    Phenylselenol: Contains the phenylseleno group but lacks the aromatic benzene ring structure.

    1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of trimethylbenzene with different methyl group positions.

Uniqueness: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is unique due to the presence of both the phenylseleno group and the symmetrical trimethyl substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

83859-33-0

Molecular Formula

C15H16Se

Molecular Weight

275.26 g/mol

IUPAC Name

1,3,5-trimethyl-2-phenylselanylbenzene

InChI

InChI=1S/C15H16Se/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

FCIBJNLIOPZWGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Se]C2=CC=CC=C2)C

Origin of Product

United States

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